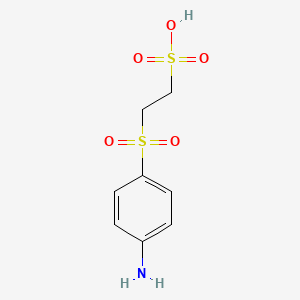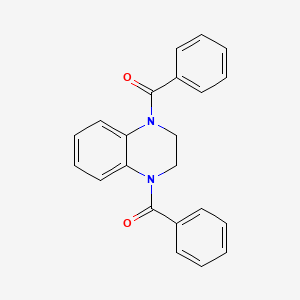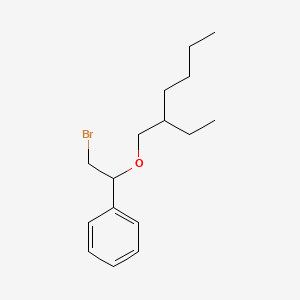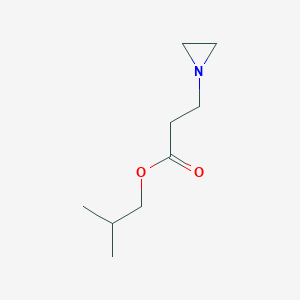
2-Methylpropyl 3-(aziridin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 3-(aziridin-1-yl)propanoate is an organic compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(aziridin-1-yl)propanoate typically involves the reaction of 3-(aziridin-1-yl)propanoic acid with 2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 3-(aziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to facilitate ring-opening.
Major Products
Oxidation: Aziridine N-oxides.
Reduction: 2-Methylpropyl 3-(aziridin-1-yl)propanol.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl 3-(aziridin-1-yl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its anticancer properties due to the reactivity of the aziridine ring.
Industry: Utilized in the production of polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 3-(aziridin-1-yl)propanoate involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
2-(aziridin-1-yl)ethanol: Used in the synthesis of polyamines and other nitrogen-containing compounds.
3-(aziridin-1-yl)butan-1-amine: Explored for its applications in medicinal chemistry.
Uniqueness
2-Methylpropyl 3-(aziridin-1-yl)propanoate stands out due to its unique combination of an aziridine ring and an ester group, which imparts distinct reactivity and versatility in synthetic applications. Its potential use in various fields, including medicine and industry, highlights its significance .
Properties
CAS No. |
22480-25-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-methylpropyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-8(2)7-12-9(11)3-4-10-5-6-10/h8H,3-7H2,1-2H3 |
InChI Key |
URXZXOSYVVBVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


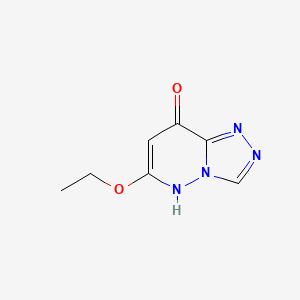
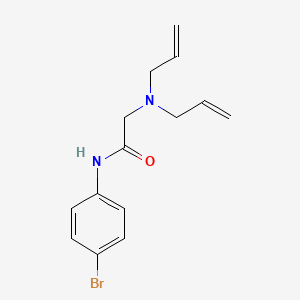
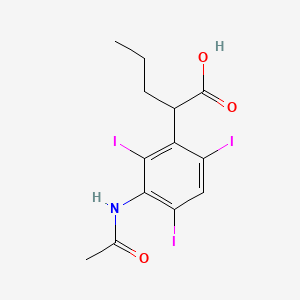
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)

![8-[(Trimethylsilyl)oxy]quinoline](/img/structure/B14697849.png)
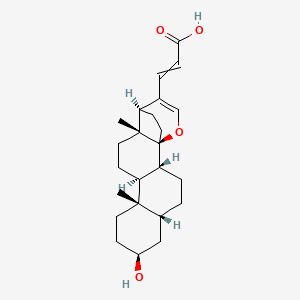
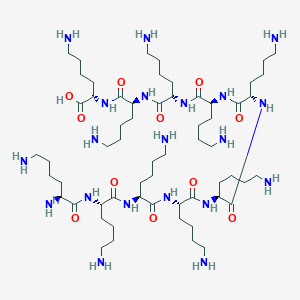
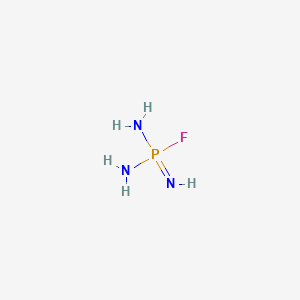

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)
